5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a 1,3,5-trisubstituted pyrazole-4-carbaldehyde bearing a meta-chlorophenyl group at N1, a methyl group at C3, and a chlorine at C5. It belongs to the 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde class, which serves as versatile intermediates for constructing fungicidal succinate dehydrogenase inhibitor (SDHI) candidates, antimicrobial chalcones, and diverse heterocyclic libraries via aldehyde condensation chemistry.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 77509-92-3
Cat. No. B1349596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS77509-92-3
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
InChIKeyYSHYNOWWLSEUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3): Core Structural and Physicochemical Baseline


5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a 1,3,5-trisubstituted pyrazole-4-carbaldehyde bearing a meta-chlorophenyl group at N1, a methyl group at C3, and a chlorine at C5. It belongs to the 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde class, which serves as versatile intermediates for constructing fungicidal succinate dehydrogenase inhibitor (SDHI) candidates, antimicrobial chalcones, and diverse heterocyclic libraries via aldehyde condensation chemistry. The compound has a molecular weight of 255.1 g/mol, a computed LogP of 2.83, and a topological polar surface area (tPSA) of 35 Ų [1][2]. These properties position it as a moderately lipophilic, membrane-permeable scaffold suitable for fragment-based screening and agrochemical lead optimization programs.

Why Generic Substitution of 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Is Scientifically Unreliable


Within the 1-aryl-5-chloro-pyrazole-4-carbaldehyde series, the meta-chlorophenyl substitution pattern at N1, combined with the C5 chlorine leaving group, creates a unique electronic and steric environment that cannot be replicated by the para isomer (77509-93-4), the unsubstituted phenyl analog (947-95-5), or the 5-dechloro variant (1152504-75-0). These structural differences produce measurable shifts in lipophilicity (ΔLogP up to 0.43 units), alter the electron density at the aldehyde carbon for condensation reactions, and determine whether nucleophilic aromatic substitution (SNAr) at C5 is feasible [1][2]. Interchanging analogs without accounting for these property changes can lead to divergent reaction yields, altered regioselectivity in downstream derivatives, and failed biological target engagement in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Against Closest Structural Analogs


Enhanced Lipophilicity (LogP 2.83) Versus 5-Dechloro Analog (XLogP3-AA 2.4)

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibits a computed LogP of 2.83 [1], compared to an XLogP3-AA of 2.4 for the 5-dechloro analog 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1152504-75-0) [2]. This represents a ΔLogP of +0.43 units, attributable to the lipophilic contribution of the C5 chlorine substituent. The higher LogP indicates improved passive membrane permeability potential, which is a critical parameter in fragment-based drug discovery for crossing biological barriers.

Lipophilicity Drug-likeness Membrane permeability

Differential Lipophilicity (LogP 2.83) Versus Phenyl Analog Without m-Chloro Substituent (LogP 2.65)

The target compound (LogP = 2.83) [1] is measurably more lipophilic than 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5), which has a reported LogP of 2.65 . The ΔLogP of +0.18 arises solely from the additional meta-chlorine on the N1-phenyl ring. This property shift can influence solubility, metabolic stability, and off-target binding profiles when the compounds are used as intermediates for bioactive molecule construction.

Structure-property relationship Lead optimization Pharmacokinetics

Meta-Chlorophenyl Regioisomerism: Differentiated Hazard Profile Versus Para Isomer

The meta-chlorophenyl isomer (77509-92-3) carries a distinct GHS hazard classification—H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)—as documented by Fluorochem . The para isomer (77509-93-4) is also classified as irritant, but the specific hazard code combination and associated precautionary measures may differ due to altered metabolic liability and reactivity of the meta vs para substitution . For procurement, this necessitates isomer-specific safety data sheet (SDS) review and handling protocols.

Safety Handling Procurement

Dual Chlorine Substitution Enables Orthogonal Synthetic Elaboration Pathways

The compound possesses two distinct reactive centers: (i) the aldehyde group at C4, which undergoes condensation with amines, hydrazines, and active methylene compounds, and (ii) the 5-chloro substituent, which can participate in SNAr reactions with nucleophiles or transition-metal-catalyzed cross-couplings . In contrast, the 5-dechloro analog (1152504-75-0) lacks the second diversification point, and the 5-chloro-3-methyl-1-phenyl analog (947-95-5) has been reported to yield 5-aryloxy derivatives upon treatment with phenols under basic conditions (Acta Crystallographica Section C, 2019) [1]. The target compound thus combines the aldehyde handle with a chlorine leaving group and a meta-chlorophenyl substituent, offering a unique three-point diversification scaffold.

Synthetic chemistry Building block utility Diversification

High-Confidence Application Scenarios for 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


SDHI Fungicide Intermediate Design Requiring Specific Lipophilicity Window

SDHI fungicides (e.g., bixafen, fluxapyroxad) are constructed from pyrazole-4-carboxylic acid intermediates. The aldehyde group of 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be oxidized to the carboxylic acid , providing access to the carboxamide pharmacophore. With a LogP of 2.83, this compound offers a lipophilicity window that aligns with many commercial SDHI fungicides, while the meta-chlorophenyl group may confer differential fungal target binding compared to the more common para-substituted or unsubstituted phenyl precursors.

Fragment-Based Screening Libraries Requiring Balanced Permeability and Solubility

The compound's molecular weight (255.1 Da), moderate LogP (2.83), and tPSA (35 Ų) fall within optimal fragment-like property ranges (MW < 300, LogP < 3, tPSA < 60). Its dual reactive handles (aldehyde + chlorine) enable rapid fragment elaboration via parallel chemistry, supporting hit-to-lead progression in kinase, protease, or GPCR targeting programs.

Antimicrobial SAR Studies Leveraging Meta-Chlorophenyl Pharmacophore

Literature evidence indicates that 3-chlorophenyl substituents on pyrazole scaffolds enhance antitubercular and antibacterial activity [1]. 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde provides this pharmacophoric element pre-installed, along with an aldehyde handle for generating chalcone, hydrazone, and thiosemicarbazone derivatives, which are privileged chemotypes in antimicrobial discovery.

Regioselective Arylation Chemistry Requiring a Chlorine Leaving Group

The C5 chlorine of this compound serves as a synthetic handle for SNAr reactions with amines, alkoxides, and thiols, or for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The meta-chlorophenyl N1 substituent is electronically differentiated from the C5 position, allowing orthogonal functionalization. This is not possible with the 5-dechloro analog (1152504-75-0), which is limited to aldehyde-centric chemistry only.

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